molecular formula C17H23BO4 B6298772 Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate CAS No. 2304631-36-3

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate

Cat. No. B6298772
CAS RN: 2304631-36-3
M. Wt: 302.2 g/mol
InChI Key: YVNGLEYAQHZCKP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds involves a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to a benzene or indene ring . The exact structure of the requested compound would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a solid physical form . The InChI codes and keys are provided for these compounds .

Scientific Research Applications

Organic Synthesis Intermediate

“Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate” is an organic intermediate with borate groups . It can be synthesized through nucleophilic reactions . This makes it a valuable compound in the field of organic synthesis, where it can be used to create a variety of complex organic molecules.

Suzuki Coupling Reactions

Boronic acid compounds, such as this one, are often used in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross coupling reactions, which are used to form carbon-carbon bonds. This is a key process in the synthesis of many pharmaceuticals and fine chemicals.

Enzyme Inhibitors

Boric acid compounds are often used as enzyme inhibitors . They can bind to enzymes and reduce their activity, which can be useful in the treatment of various diseases.

Ligand Drugs

Boric acid compounds can also be used as ligand drugs . These are drugs that bind to specific biological targets, such as proteins or enzymes, to produce a biological response.

Fluorescent Probes

Boric acid compounds can be used as fluorescent probes to identify various substances . For example, they can be used to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Carriers

Boronic ester bonds, like those found in “Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate”, are widely used in the construction of stimulus-responsive drug carriers . These carriers can respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . They can not only load anti-cancer drugs, but also deliver insulin and genes .

Safety and Hazards

The safety and hazards associated with similar compounds include warnings for potential harm if swallowed, skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO4/c1-16(2)17(3,4)22-18(21-16)12-8-6-11-7-9-13(14(11)10-12)15(19)20-5/h6,8,10,13H,7,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNGLEYAQHZCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-indene-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate

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